molecular formula C4H7NS B6150227 2-(methylsulfanyl)propanenitrile CAS No. 58777-71-2

2-(methylsulfanyl)propanenitrile

Cat. No.: B6150227
CAS No.: 58777-71-2
M. Wt: 101.17 g/mol
InChI Key: WZEZTYBWIUKAJB-UHFFFAOYSA-N
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Description

Its molecular formula is C₄H₇NS, with a molar mass of 101.17 g/mol. The compound’s structure (CH₃-S-CH₂-C≡N) suggests moderate polarity due to the electron-rich sulfur atom and the electron-withdrawing nitrile group.

Properties

IUPAC Name

2-methylsulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-4(3-5)6-2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEZTYBWIUKAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(methylsulfanyl)propanenitrile can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropane with sodium thiomethoxide, followed by the addition of sodium cyanide to introduce the nitrile group . The reaction conditions typically involve heating under reflux with ethanol as the solvent to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylsulfanyl)propanenitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These interactions can affect enzyme activity, protein binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 2-(methylsulfanyl)propanenitrile and its analogs:

Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) Key Electronic Effects
This compound -S-CH₃ at C2 C₄H₇NS 101.17 Electron-donating (S lone pairs) + EW nitrile
2-Hydroxy-2-methylpropanenitrile (Acetone cyanohydrin) -OH, -CH₃ at C2 C₄H₇NO 85.10 Polar (OH), prone to decomposition (cyanohydrin instability)
2-[(4-Bromophenyl)sulfonyl]-2-methylpropanenitrile -SO₂-(4-BrC₆H₄), -CH₃ at C2 C₁₀H₁₀BrNO₂S 288.16 Strongly electron-withdrawing (sulfonyl)
2-[2-Benzoyl-3,3-bis(methylsulfanyl)-prop-2-enylidene]malononitrile Two -S-CH₃ groups, conjugated system C₁₅H₁₂N₂OS₂ 300.39 Push-pull conjugation (S → nitrile)
3-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenylamino)propanenitrile -NH-(aryl), quinazolinone ring C₁₈H₁₅N₅O 317.35 Electron-rich (NH, aromatic rings)
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile -NH-C₃H₇, -Cl (aryl) at C2 C₁₂H₁₅ClN₂ 222.71 Electron-donating (amine) + EW (Cl)
Key Observations:
  • Electronic Effects : The methylsulfanyl group in this compound provides moderate electron donation via sulfur’s lone pairs, contrasting with stronger electron withdrawal in sulfonyl (e.g., ) or nitrile groups.
  • Conjugation: Compounds like 2-[2-Benzoyl-3,3-bis(methylsulfanyl)-prop-2-enylidene]malononitrile exhibit enhanced conjugation due to alternating electron-donating (-S-CH₃) and electron-withdrawing (-C≡N) groups, stabilizing the molecular framework .
  • Reactivity: Acetone cyanohydrin is highly reactive due to its labile hydroxyl and nitrile groups, whereas aryl-substituted analogs (e.g., ) show stabilized reactivity through aromatic resonance.

Reactivity and Stability

  • Hydrolytic Stability: The methylsulfanyl group in this compound likely confers greater hydrolytic stability compared to acetone cyanohydrin , which readily decomposes into hydrogen cyanide and acetone.
  • Nucleophilic Susceptibility: Amino-substituted derivatives (e.g., ) are more prone to nucleophilic attack at the nitrile group due to electron-donating substituents, whereas sulfonyl groups (e.g., ) reduce nitrile reactivity via electron withdrawal.
  • Thermal Stability : Conjugated systems like exhibit higher thermal stability due to delocalized electron density, whereas sterically hindered analogs (e.g., ) may decompose at elevated temperatures.

Biological Activity

2-(Methylsulfanyl)propanenitrile, also known as 2-methyl-2-(methylthio)propanenitrile, is an organic compound with the molecular formula C5_5H9_9NS. This compound features a nitrile functional group and a methylthio group, which endow it with unique chemical reactivity and potential biological applications. This article aims to explore the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and relevant research findings.

The synthesis of this compound can be achieved through various methods, including:

  • Reaction with Hydrogen Cyanide : This method involves the reaction of 2-methyl-2-(methylthio)propanal with hydrogen cyanide in the presence of a base, yielding the desired nitrile efficiently.
  • Catalytic Dehydration : Another approach includes the catalytic dehydration of 2-methyl-2-(methylthio)propanamide at elevated temperatures using suitable catalysts.

The compound's structure allows for diverse chemical reactions, such as oxidation to sulfoxides or sulfones and reduction to primary amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group may undergo oxidation or substitution reactions. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound. Notably:

  • Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity. For example, certain synthesized derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that this compound could inhibit cancer cell proliferation in vitro, indicating its potential as a lead compound for anticancer drug development .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against specific bacteria
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionModulates specific enzyme activities

Case Study 1: Antimicrobial Activity

A study conducted on synthesized derivatives of this compound demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showcasing their potential as new antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro assays evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that this compound could serve as a scaffold for developing novel anticancer therapies.

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